
N-(3-(5-(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the fluorophenyl, tosyl, and methanesulfonyl groups would likely have significant effects on the compound’s chemical properties and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Borinic acid-catalyzed stereo- and regioselective couplings have been studied, with glycosyl methanesulfonates engaging in couplings under mild conditions. This process highlights the role of methanesulfonates in facilitating selective reactions, emphasizing the importance of such functional groups in organic synthesis (D’Angelo & Taylor, 2016). Similarly, catalytic asymmetric additions to cyclic N-acyl-iminium showcase the application of methanesulfonamide derivatives in achieving high stereoselectivities, demonstrating their relevance in creating compounds with complex stereochemical configurations (Bhosale et al., 2022).
Medicinal Chemistry
Methanesulfonamide derivatives have been shown to possess significant biological activities. For instance, certain derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), with implications for anti-inflammatory drug development (Singh et al., 2004). Another study emphasizes the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds as novel HMG-CoA reductase inhibitors, underlining the therapeutic potential of methanesulfonamide derivatives in treating hypercholesterolemia (Watanabe et al., 1997).
Material Science and Photophysics
Investigations into materials without standard structures for fluorescence have uncovered that simple molecules with "isolated" phenyl rings, akin to those present in methanesulfonamide derivatives, can emit visible light, contributing to the development of new fluorescent materials (Zhang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-6-12-21(13-7-16)33(30,31)27-23(17-8-10-19(24)11-9-17)15-22(25-27)18-4-3-5-20(14-18)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRNRNMAKXSDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

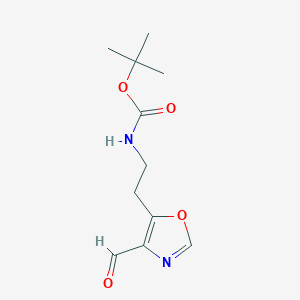
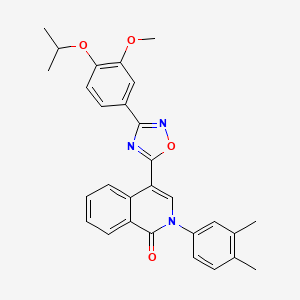
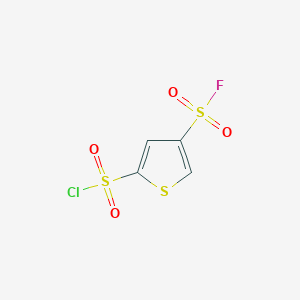
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)
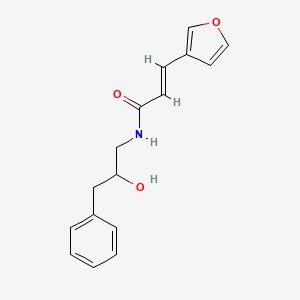
![2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2891308.png)

![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
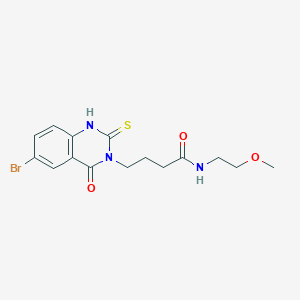

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2891316.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2891317.png)
